molecular formula C6H2BrFN2O4 B13040241 2-Bromo-5-fluoro-1,3-dinitrobenzene

2-Bromo-5-fluoro-1,3-dinitrobenzene

Cat. No.: B13040241
M. Wt: 264.99 g/mol
InChI Key: KJRXSACBYZMJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluoro-1,3-dinitrobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and two nitro groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-1,3-dinitrobenzene typically involves a multi-step process starting from benzene derivatives. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-1,3-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine, chlorine, and nitrating mixtures.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and reducing agents like sodium borohydride.

    Nucleophilic Substitution: Nucleophiles such as hydroxide ions, alkoxides, and amines.

Major Products Formed

Scientific Research Applications

2-Bromo-5-fluoro-1,3-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the manufacture of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-1,3-dinitrobenzene involves its interaction with various molecular targets. The nitro groups facilitate electrophilic aromatic substitution reactions, while the bromine and fluorine atoms influence the compound’s reactivity and stability. The compound can act as an electrophile in reactions, forming intermediates that undergo further transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,3-dinitrobenzene
  • 5-Fluoro-1,3-dinitrobenzene
  • 2-Bromo-5-fluorobenzaldehyde

Uniqueness

2-Bromo-5-fluoro-1,3-dinitrobenzene is unique due to the simultaneous presence of bromine, fluorine, and two nitro groups on the benzene ring. This combination of substituents imparts distinct reactivity patterns and makes it a valuable compound for various synthetic applications .

Properties

Molecular Formula

C6H2BrFN2O4

Molecular Weight

264.99 g/mol

IUPAC Name

2-bromo-5-fluoro-1,3-dinitrobenzene

InChI

InChI=1S/C6H2BrFN2O4/c7-6-4(9(11)12)1-3(8)2-5(6)10(13)14/h1-2H

InChI Key

KJRXSACBYZMJEL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.